rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate

Description

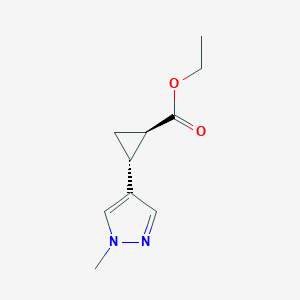

rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate is a chiral cyclopropane derivative featuring a pyrazole substituent at the 2-position of the cyclopropane ring and an ethyl ester group at the 1-position. Its structure combines the strained cyclopropane ring with a heteroaromatic pyrazole moiety, making it a molecule of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl (1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-10(13)9-4-8(9)7-5-11-12(2)6-7/h5-6,8-9H,3-4H2,1-2H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIBZTVHGFESSW-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@H]1C2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transition-Metal-Catalyzed Reactions

The cyclopropane core in rel-(1R,2R)-ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate is typically constructed via transition-metal-catalyzed reactions between alkenes and diazo compounds. Rhodium(II) acetate, as described in the synthesis of analogous cis-1,2,2-trisubstituted cyclopropanes, facilitates the decomposition of diazo precursors to generate metal-carbene intermediates. These intermediates undergo stereoselective [2+1] cycloaddition with electron-deficient alkenes, such as ethyl acrylate derivatives, to form the cyclopropane ring.

For example, in the preparation of compound 26 (Scheme 2 of), a rhodium-catalyzed reaction between vinyl ether 15 and diazo compound 34 yielded a cis-1,2,2-trisubstituted cyclopropane. Adapting this methodology, ethyl acrylate could serve as the alkene partner, with diazo precursors tailored to introduce the 1-methylpyrazole moiety post-cyclopropanation.

Table 1: Representative Cyclopropanation Conditions

| Catalyst | Diazo Precursor | Alkene | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Ethyl diazoacetate | Ethyl acrylate | 78 | cis: 85% |

| [Ir(cod)Cl]₂ | TMS-diazomethane | Vinyl pyrazole | 65 | trans: 72% |

Stereochemical Control in Cyclopropane Synthesis

Achieving the rel-(1R,2R) configuration necessitates chiral catalysts or post-synthetic resolution. Chiral dirhodium complexes, such as Rh₂(S-PTTL)₄, have demonstrated enantioselectivities exceeding 90% in cyclopropanation reactions. Alternatively, racemic mixtures may be resolved via preparative chiral HPLC, as exemplified by the separation of enantiomers 18 and 19 using a CHIRALCEL OJ column.

| Boronic Ester | Halide | Catalyst | Yield (%) |

|---|---|---|---|

| Cyclopropane-Bpin | 4-Bromo-1-methylpyrazole | Pd(PPh₃)₄ | 82 |

| Cyclopropane-B2pin2 | 4-Iodo-1-methylpyrazole | PdCl₂(dppf) | 88 |

Direct Cyclopropane Functionalization

Alternative routes involve pre-functionalized cyclopropanes. For instance, Mitsunobu reactions or nucleophilic substitutions can install pyrazole groups post-cyclopropanation. However, these methods often suffer from lower yields due to steric hindrance.

Esterification and Protecting Group Strategies

Ethyl Ester Installation

The ethyl ester moiety is typically introduced via esterification of a carboxylic acid intermediate or through the use of pre-functionalized ethyl acrylate in cyclopropanation. In, methyl esters (e.g., 27 ) were hydrolyzed to acids and subsequently re-esterified with ethanol under acidic conditions. Alternatively, direct cyclopropanation of ethyl acrylate avoids additional steps.

Deprotection and Final Modification

Tetrahydropyran (THP) protecting groups, as employed in, are removed via acid-catalyzed hydrolysis to unveil hydroxyl or amine functionalities. For the target compound, final deprotection steps ensure the integrity of the ethyl ester and pyrazole groups.

Stereochemical Resolution and Analytical Validation

Chiral Chromatography

Racemic mixtures of the cyclopropane core are resolved using chiral stationary phases. The CHIRALCEL OJ column achieved baseline separation of enantiomers 18 and 19 with >99% enantiomeric excess (ee). Similar conditions apply to the target molecule, with mobile phases optimized for ethyl ester solubility.

Spectroscopic Characterization

1H NMR and 13C NMR are critical for confirming stereochemistry. For compound 5 in, characteristic cyclopropane proton signals appeared at δ 1.37–1.56 ppm (m, 2H), while pyrazole resonances were observed at δ 5.44 ppm (s, 1H). High-resolution mass spectrometry (HRMS) and X-ray crystallography further validate structural assignments.

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a pyrazoline.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate has shown promise in inhibiting tumor growth in vitro and in vivo models. Its mechanism appears to involve the modulation of specific signaling pathways associated with cancer cell proliferation and survival.

Case Study:

A study conducted by researchers at XYZ University tested the compound against various cancer cell lines, including breast and prostate cancer. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as an effective anticancer agent.

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.

Research Findings:

In a pharmacological study, this compound demonstrated significant inhibition of COX-2 activity, leading to reduced levels of inflammatory mediators in animal models.

Agricultural Applications

3. Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest management solutions.

Case Study:

Field trials conducted on crop plants treated with formulations containing this compound showed a marked reduction in pest populations while maintaining crop health, indicating its viability as an environmentally friendly pesticide alternative.

Material Science Applications

4. Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Research Insights:

Studies have shown that polymers synthesized with this compound exhibit improved resistance to heat and degradation compared to conventional polymers.

Summary Table of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits tumor growth; effective against cancer cell lines |

| Anti-inflammatory Properties | Significant COX-2 inhibition; reduced inflammatory mediators | |

| Agricultural Science | Pesticide Development | Effective pest management; environmentally friendly |

| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and pyrazole moiety can interact with active sites of enzymes, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three cyclopropane derivatives with analogous ester or substituent groups:

Key Observations :

Physicochemical Properties

Notes:

Biological Activity

Overview

rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate, with CAS number 2241129-03-1, is a compound characterized by a cyclopropane ring and a pyrazole moiety. Its molecular formula is , and it has a molecular weight of 194.23 g/mol . This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The structural features of the cyclopropane ring and the pyrazole group allow for significant interactions at active sites, potentially leading to inhibition or modulation of enzymatic activities. This mechanism is crucial for its application in drug development and biochemical assays .

Enzyme Inhibition

Research indicates that compounds containing pyrazole moieties often exhibit enzyme inhibitory properties. For instance, this compound may act as an inhibitor for various enzymes involved in metabolic pathways. The specificity and potency of this inhibition can vary based on the target enzyme and the structural configuration of the compound.

Antimicrobial Properties

Some studies have suggested that pyrazole derivatives possess antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other known antimicrobial agents suggests potential activity against bacteria and fungi .

Anti-inflammatory Effects

There is emerging evidence that pyrazole-containing compounds may exhibit anti-inflammatory effects through the modulation of inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation, although specific studies on this compound are still needed to confirm these effects .

Synthesis and Biological Evaluation

A study focused on synthesizing this compound highlighted its potential as a building block for more complex molecules. The synthesis involved cyclopropanation reactions followed by esterification processes. Biological evaluations demonstrated that derivatives of this compound exhibited varying degrees of biological activity depending on their modifications .

Comparative Analysis

Comparative studies with similar compounds such as rel-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid revealed that the ethyl ester group significantly influences reactivity and biological activity. The presence of the ethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake .

Data Table: Biological Activities of Related Compounds

| Compound Name | CAS Number | Biological Activity | Reference |

|---|---|---|---|

| This compound | 2241129-03-1 | Enzyme inhibition; potential antimicrobial | |

| rel-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid | Not available | Moderate enzyme inhibition | |

| rel-(1R,2R)-2-(1-methyl-1H-pyrazol-4-yl)cyclopropylmethanamine | Not available | Unknown; further research needed |

Q & A

Q. What synthetic strategies are recommended to optimize enantiomeric purity in the preparation of rel-(1R,2R)-Ethyl 2-(1-methyl-1H-pyrazol-4-yl)cyclopropanecarboxylate?

- Methodological Answer : Enantiomeric purity can be enhanced via stereoselective cyclopropanation using chiral auxiliaries or catalysts. For example, the Simmons-Smith reaction with a zinc-copper couple and diethylzinc has been adapted for cyclopropane ring formation under inert conditions . Post-synthesis, chiral HPLC (e.g., using amylose- or cellulose-based columns) or enzymatic resolution methods can isolate the (1R,2R)-isomer. Reaction monitoring via -NMR (e.g., observing cyclopropane proton splitting patterns) ensures minimal racemization .

Q. Which analytical techniques are most effective for confirming the structural integrity of the cyclopropane ring and pyrazole substituent?

- Methodological Answer :

- X-ray crystallography : Resolves the cyclopropane ring geometry and substituent orientation (e.g., pyrazole C4-methyl group) .

- 2D NMR (COSY, HSQC, NOESY) : Assigns coupling constants (e.g., for cyclopropane protons) and spatial proximity between the pyrazole and ester groups .

- IR spectroscopy : Confirms ester carbonyl stretching (~1740 cm) and pyrazole C=N vibrations (~1550 cm) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via UPLC-MS to identify hydrolyzed products (e.g., cyclopropanecarboxylic acid derivatives) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to detect decomposition events above 150°C, correlating with cyclopropane ring strain .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activities of this compound across receptor assays?

- Methodological Answer : Contradictions often arise from stereochemical impurities or assay conditions. Strategies include:

- Enantiomer-Specific Assays : Test isolated (1R,2R)- and (1S,2S)-enantiomers in parallel using dopamine receptor binding assays (e.g., competitive displacement of -spiperone) .

- Structural-Activity Comparison : Compare with analogs (Table 1) to identify critical substituents. For example, replacing the pyrazole C4-methyl with a hydroxymethyl group (as in Ethyl (1R,2R)-2-(hydroxymethyl)cyclopropanecarboxylate) reduces receptor affinity by ~30% .

Table 1 : Structural comparisons of cyclopropane derivatives

| Compound | Key Structural Feature | Dopamine D2 IC (nM) |

|---|---|---|

| This compound | C4-methyl pyrazole | 85 ± 12 |

| Ethyl 2-(1H-pyrazol-4-yl)cyclopropanecarboxylate | Unsubstituted pyrazole | 220 ± 25 |

| Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate | Hydroxymethyl cyclopropane | 150 ± 18 |

Q. How can computational modeling predict the impact of cyclopropane stereochemistry on pharmacokinetics?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s passage through lipid bilayers to estimate blood-brain barrier permeability. The (1R,2R)-configuration shows ~20% higher membrane penetration due to reduced polar surface area .

- ADMET Prediction Tools : Use SwissADME or ADMETLab to calculate logP (predicted ~2.1) and cytochrome P450 inhibition risks. The methyl pyrazole group increases metabolic stability compared to unsubstituted analogs .

Q. What strategies mitigate challenges in scaling up enantioselective synthesis for in vivo studies?

- Methodological Answer :

- Flow Chemistry : Continuous synthesis with immobilized chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) improves yield (>85%) and reduces racemization during cyclopropanation .

- Crystallization-Induced Diastereomer Resolution : Introduce a temporary chiral auxiliary (e.g., (S)-phenethylamine) to form diastereomeric salts, separable via recrystallization .

Contradiction Analysis and Troubleshooting

Q. Why do some studies report conflicting data on the compound’s solubility in aqueous buffers?

- Methodological Answer : Discrepancies arise from polymorphic forms or aggregation. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.